molecular formula C9H10BrFO B8612313 1-(2-Bromo-4-fluorophenyl)-1-propanol CAS No. 1086599-58-7

1-(2-Bromo-4-fluorophenyl)-1-propanol

Cat. No.: B8612313
CAS No.: 1086599-58-7
M. Wt: 233.08 g/mol
InChI Key: VHPMLJCNKYCAMW-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-1-propanol is an organic compound with the molecular formula C9H10BrFO It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(2-bromo-4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.

Major Products:

    Oxidation: 1-(2-Bromo-4-fluorophenyl)propan-1-one or 1-(2-Bromo-4-fluorophenyl)propanal.

    Reduction: 1-(2-Fluorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)-1-propanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the bromine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)propan-1-ol
  • 1-(2-Bromo-3-fluorophenyl)propan-1-ol
  • 1-(4-Fluorophenyl)propan-2-ol

Uniqueness: 1-(2-Bromo-4-fluorophenyl)-1-propanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1086599-58-7

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10BrFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9,12H,2H2,1H3

InChI Key

VHPMLJCNKYCAMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add ethylmagnesium bromide (1 M in ether, 8.37 mL, 8.37 mmol) at 0° C. under nitrogen to a solution of 2-bromo-4-fluorobenzaldehyde (1 g, 4.93 mmol) in diethyl ether (15 mL). Stir the mixture for 1 h at RT. Add water slowly followed by adjusting the mixture to acidic conditions with 2 M HCl. Extract the product with chloroform/IPA (3/1). Dry over sodium sulfate. Concentrate the solution in vacuo to a yellow oil. Purify by column chromatography (30% ethyl acetate in hexane) to give the title compound as a colorless oil (1.1 g, 96%). 1H NMR (400 MHz, CD3Cl) δ 0.99 (t, J=7.2 Hz, 3H), 1.75 (m, 2H), 4.99 (m, 1H), 7.03 (m, 1H), 7.25 (m, 1H), 7.53 (m, 1H).
Quantity
8.37 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

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